molecular formula C8H15NO3 B1454251 (3-Hydroxymethyl-piperidin-1-yl)-acetic acid CAS No. 1156112-79-6

(3-Hydroxymethyl-piperidin-1-yl)-acetic acid

Cat. No. B1454251
CAS RN: 1156112-79-6
M. Wt: 173.21 g/mol
InChI Key: SCJFHBAVMNSXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines can be synthesized through various intra- and intermolecular reactions . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been used for acid-free hydrogenation with good yields and selectivity .


Molecular Structure Analysis

The molecular structure of “(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It has been shown that it is possible to carry out the conversions of substituted pyridines into the corresponding piperidines in water as a solvent .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is valuable due to its piperidine moiety, which is a common feature in many pharmaceuticals. Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, and anti-inflammatory agents . The compound’s structure allows for the development of new drugs with potential biological activities.

Organic Synthesis

2-(3-(hydroxymethyl)piperidin-1-yl)acetic acid serves as an important building block in organic synthesis. It is used in the synthesis of complex molecules through reactions such as hydrogenation, cyclization, and amination . Its versatility makes it a valuable compound for creating a variety of substituted piperidines.

Material Science

In material science, this compound’s derivatives can be used as linkers in the development of new materials. For instance, they can act as semi-flexible linkers in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This has implications for the design of novel materials with specific properties.

Biotechnology

The compound finds applications in biotechnology, particularly in the development of biochemical reagents. It can be used to create rigid linkers for targeted protein degradation, which is crucial in the study of protein functions and the development of therapeutic agents .

Analytical Chemistry

In analytical chemistry, the compound could be used in the development of new analytical methods. Its derivatives might serve as standards or reagents in chromatography or spectrometry, aiding in the detection and quantification of various substances .

properties

IUPAC Name

2-[3-(hydroxymethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-6-7-2-1-3-9(4-7)5-8(11)12/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJFHBAVMNSXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxymethyl-piperidin-1-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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